molecular formula C8H10N2O B11806392 4-Methyl-2-(methylamino)nicotinaldehyde

4-Methyl-2-(methylamino)nicotinaldehyde

Cat. No.: B11806392
M. Wt: 150.18 g/mol
InChI Key: DFPBICOUVKOLBO-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylamino)nicotinaldehyde (CAS 1289140-09-5) is a nicotinaldehyde derivative offered as a key chemical intermediate for research and development purposes. This compound features both an aldehyde group and a methylamino substituent on its pyridine ring, making it a versatile building block for synthesizing more complex nitrogen-containing heterocycles . With the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol, it is characterized by the SMILES code O=CC1=C(C)C=CN=C1NC . As a substituted nicotinaldehyde, this chemical scaffold is of significant interest in medicinal chemistry. Related nicotinaldehyde structures are frequently utilized in the synthesis of compounds investigated for their biological activity, such as inhibitors of specific enzymes . The structural motifs present in this molecule make it a valuable precursor for constructing diverse chemical libraries for high-throughput screening and for the development of potential pharmaceutical candidates. This product is intended for use in a laboratory setting by qualified researchers. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4-methyl-2-(methylamino)pyridine-3-carbaldehyde

InChI

InChI=1S/C8H10N2O/c1-6-3-4-10-8(9-2)7(6)5-11/h3-5H,1-2H3,(H,9,10)

InChI Key

DFPBICOUVKOLBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)NC)C=O

Origin of Product

United States

Synthesis and Characterization

While no specific synthesis for 4-Methyl-2-(methylamino)nicotinaldehyde has been reported, its synthesis could plausibly be approached through several general strategies for the preparation of substituted pyridinecarboxaldehydes. One common approach involves the oxidation of the corresponding hydroxymethylpyridine. For instance, (2-(Methylamino)pyridin-4-yl)methanol is a known compound and could potentially serve as a precursor. organic-chemistry.org Another strategy could involve the reduction of a suitable nicotinic acid derivative.

The characterization of this compound would be expected to rely on standard spectroscopic techniques.

NMR Spectroscopy : ¹H NMR would likely show characteristic signals for the aldehyde proton, the aromatic protons on the pyridine (B92270) ring, and the methyl groups. ¹³C NMR would show corresponding signals for the carbon atoms.

Infrared (IR) Spectroscopy : A strong absorption band characteristic of the aldehyde C=O stretch would be expected.

Mass Spectrometry : This would be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Physical and Chemical Properties

The physical and chemical properties of 4-Methyl-2-(methylamino)nicotinaldehyde have not been experimentally determined. However, predictions can be made based on its structure.

Predicted Physical Properties

Property Predicted Value/Characteristic
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Appearance Likely a solid at room temperature

| Solubility | Expected to have some solubility in organic solvents |

Predicted Chemical Properties The chemical properties would be dictated by the aldehyde, the secondary amine, and the substituted pyridine (B92270) ring. The aldehyde group would be susceptible to nucleophilic attack. The methylamino group is an electron-donating group, which would influence the reactivity of the pyridine ring.

Reactivity and Chemical Transformations

The reactivity of 4-Methyl-2-(methylamino)nicotinaldehyde is anticipated to be rich and varied due to the presence of multiple functional groups.

Reactions of the Aldehyde Group : The aldehyde is expected to undergo typical reactions such as Wittig reactions, reductive amination, and condensation with active methylene (B1212753) compounds. acs.orgyoutube.com

Reactions involving the Pyridine (B92270) Ring : The electron-donating methyl and methylamino groups would activate the pyridine ring towards electrophilic substitution, although the pyridine nitrogen can be protonated under acidic conditions, deactivating the ring.

Reactions of the Methylamino Group : The secondary amine can act as a nucleophile and can be further alkylated or acylated.

Spectroscopic and Crystallographic Data

Retrosynthetic Analysis of this compound Scaffolds

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comias.ac.in For this compound, this process reveals several logical disconnections that form the basis of potential synthetic routes.

A primary strategy involves functional group interconversion (FGI), where the aldehyde group is seen as being derived from a more stable precursor, such as a nitrile or a carboxylic acid. This simplifies the synthesis in the early stages and avoids potential side reactions associated with a reactive aldehyde.

Another key disconnection is at the C-N bond of the methylamino group. This suggests the introduction of this group via a nucleophilic aromatic substitution (SNAr) reaction on a pyridine (B92270) ring bearing a suitable leaving group, such as a halogen, at the C-2 position.

Finally, the pyridine ring itself can be disconnected, suggesting its construction from acyclic precursors through a cyclization reaction. This approach offers high modularity, allowing for the synthesis of various analogues by simply changing the acyclic components.

These disconnections lead to a plausible retrosynthetic tree:

Target: this compound

Disconnect C-CHO (FGI): Leads to 2-(methylamino)-4-methylnicotinonitrile.

Disconnect C-N (SNAr): Leads to 2-chloro-4-methylnicotinonitrile and methylamine.

Disconnect Pyridine Ring (Cyclization): Leads to various acyclic precursors (e.g., dicarbonyls, enamines, nitriles).

This analysis highlights that a convergent synthesis, where the substituted pyridine core is built first and then functionalized, is a common and effective strategy. ethz.ch

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of the target molecule relies on the efficient preparation of key intermediates and the controlled transformation of functional groups.

The synthesis of substituted pyridine nitrile precursors is a foundational step. Various methods exist for constructing the pyridine ring with a nitrile group already in place. One approach involves the cyclization of open-chain nitrile precursors with a nitrogen-containing compound. google.com For instance, multicomponent reactions, which combine several simple starting materials in a single step, are highly efficient for creating polysubstituted pyridines. chim.it The reaction of lithiated alkoxyallenes with nitriles and carboxylic acids provides a flexible route to highly substituted pyridin-4-ol derivatives, which can be further functionalized. chim.it Another powerful method is the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles, which can assemble the pyridine ring in a single, highly efficient step. rsc.org

The conversion of a nitrile or carboxylic acid group at the C-3 position to an aldehyde is a critical transformation.

From Nitriles: The partial reduction of a nitrile to an aldehyde can be achieved using various reagents. A common method is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the primary alcohol. Another classic approach is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid to form an iminium salt intermediate that is subsequently hydrolyzed to the aldehyde. Catalytic reduction of 3-cyanopyridine (B1664610) in the presence of Raney-nickel under controlled conditions of pH, temperature, and hydrogen pressure can also yield the corresponding nicotinaldehyde. googleapis.com

From Carboxylic Acids: Direct reduction of carboxylic acids to aldehydes is challenging. Therefore, they are typically converted to a more reactive derivative first. For example, the carboxylic acid can be reduced to the primary alcohol and then oxidized to the aldehyde. Alternatively, it can be converted to an acid chloride, which is then reduced using a poisoned catalyst (Rosenmund reduction), or to a Weinreb amide, which can be cleanly reduced to the aldehyde with organometallic reagents.

Precursor Functional GroupReagent(s)ProductKey Features
Nitrile1. DIBAL-H, low temp. 2. H₂OAldehydePrevents over-reduction to alcohol.
NitrileH₂, Raney-Ni, aq. carboxylic acidAldehydeControlled catalytic hydrogenation. googleapis.com
Carboxylic Acid1. SOCl₂ 2. H₂, Pd/BaSO₄, quinoline (B57606)AldehydeRosenmund Reduction.
Ester1. DIBAL-H, low temp. 2. H₂OAldehydeRequires careful temperature control.

The methylamino group at the C-2 position is typically installed via a nucleophilic aromatic substitution (SNAr) reaction. Pyridine and its derivatives are more susceptible to nucleophilic attack than benzene (B151609), particularly at the 2 and 4 positions. acs.org The reaction involves the attack of a nucleophile, in this case methylamine, on a 2-chloropyridine (B119429) precursor. thieme-connect.comyoutube.com The presence of an electron-withdrawing group, such as the nitrile at C-3, further activates the ring toward nucleophilic attack. researchgate.net The reaction proceeds through a Meisenheimer complex intermediate, and the chloride ion is subsequently eliminated to yield the 2-(methylamino)pyridine (B147262) product. researchgate.net This reaction can be performed under various conditions, including high temperatures in a flow reactor, to achieve good to excellent yields even with unactivated substrates. thieme-connect.com

SubstrateNucleophileReaction TypeProduct
2-Chloropyridine derivativeMethylamineSNAr2-(Methylamino)pyridine derivative
2-Bromopyridine derivativeMethylamineSNAr2-(Methylamino)pyridine derivative

Direct and Indirect Approaches to Constructing the Pyridine Ring System with Specific Substituents

Building the pyridine ring from acyclic precursors allows for the direct incorporation of the desired substitution pattern.

While often added late in the synthesis, an aldehyde can be a component in the initial ring-forming reaction. The Hantzsch pyridine synthesis is a classic and versatile method that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine, which is subsequently oxidized to the pyridine. mdpi.com Modifications of this reaction are numerous and provide access to a wide array of substitution patterns. mdpi.com Other multicomponent strategies, such as the [4+2] cycloaddition of 2-azadienes with dienophiles, also represent a key approach to pyridine synthesis. nih.gov A cascade reaction involving the coupling of alkenylboronic acids with α,β-unsaturated ketoximes can generate a 3-azatriene intermediate, which undergoes electrocyclization and oxidation to afford highly substituted pyridines. nih.gov These methods highlight the flexibility of modern organic synthesis in constructing complex heterocyclic scaffolds from simple, readily available starting materials. organic-chemistry.org

Regioselective Functionalization of Pyridine Rings

The synthesis of specifically substituted pyridines like this compound heavily relies on the regioselective functionalization of the pyridine ring. The inherent electronic properties of pyridine can make direct and selective substitution challenging. nih.gov However, chemists have developed several strategies to control the position of incoming functional groups.

One effective method involves the use of a blocking group . For instance, a simple maleate-derived blocking group can be employed to control Minisci-type decarboxylative alkylation specifically at the C-4 position of the pyridine ring. nih.gov This approach prevents overalkylation and the formation of regioisomeric mixtures, providing a cost-effective route to C-4 alkylated pyridines. nih.gov

Another powerful technique is C-H functionalization . This atom-economical approach allows for the direct introduction of functional groups without pre-functionalized starting materials. researchgate.net For instance, directing group-free regioselective meta-C-H functionalization of pyridines has been achieved by temporarily converting the pyridine into an electron-rich intermediate, which then undergoes regioselective electrophilic functionalization. nih.gov This can be accomplished through a ring-opening and ring-closing sequence via Zincke imine intermediates or a dearomatization-rearomatization sequence. nih.gov

Furthermore, the generation of highly energetic pyridine carbenes (PyCs) using transition metals can lead to the regioselective functionalization at various positions of the pyridine ring. eurekaselect.com These intermediates are instrumental in synthesizing a range of substituted pyridines. eurekaselect.com The use of pyridine N-oxides is another strategy to enhance the reactivity and regioselectivity of functionalization reactions. researchgate.net

StrategyDescriptionKey Advantages
Blocking Groups Temporary installation of a group to direct functionalization to a specific position. nih.govHigh regioselectivity, prevents side reactions. nih.gov
C-H Functionalization Direct conversion of a C-H bond to a C-functional group bond. nih.govresearchgate.netAtom economical, avoids pre-functionalization. researchgate.net
Pyridine Carbenes Generation of reactive intermediates for regioselective substitution. eurekaselect.comAccess to diverse substitution patterns. eurekaselect.com
Pyridine N-oxides Activation of the pyridine ring for selective reactions. researchgate.netEnhanced reactivity and control. researchgate.net

Catalytic Methodologies in Nicotinaldehyde Synthesis and Functionalization

Catalytic methods are central to the efficient synthesis and modification of nicotinaldehyde derivatives. These reactions, often employing transition metals, facilitate the formation of key chemical bonds with high precision.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing the carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds essential for this compound and its analogues. researchgate.netnih.govacs.orgnih.gov Palladium and nickel catalysts are widely used for these transformations.

C-C Bond Formation: Reactions such as the Suzuki-Miyaura, Sonogashira, and Stille couplings are frequently employed to introduce alkyl or aryl groups onto the pyridine ring. researchgate.net For example, the Suzuki-Miyaura reaction of a di-substituted pyridine with an arylboronic acid can proceed with high site-selectivity. researchgate.net These reactions typically involve the coupling of an organometallic reagent with a halide or pseudohalide on the pyridine ring. researchgate.net The activation of C-C single bonds is an emerging strategy that allows for the synthesis of complex molecules through the rearrangement of carbon skeletons. nih.govacs.org

C-N Bond Formation: The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for forming C-N bonds, crucial for introducing the methylamino group. researchgate.netnih.gov This reaction couples an amine with an aryl halide or triflate. Direct C-H amination has also emerged as a more atom-economical alternative, often utilizing organic azides as the nitrogen source in the presence of rhodium or iridium catalysts. nih.govacs.org The pyridyl group itself can act as a directing group in these reactions, facilitating the formation of stable metal complexes that lead to cyclization and functionalization. rsc.org

ReactionCatalystBond FormedReactants
Suzuki-Miyaura PalladiumC-COrganoboron reagent + Halide/Triflate researchgate.net
Sonogashira Palladium/CopperC-CTerminal alkyne + Halide/Triflate researchgate.net
Buchwald-Hartwig PalladiumC-NAmine + Halide/Triflate researchgate.netnih.gov
Direct C-H Amination Rhodium/IridiumC-NC-H bond + Organic azide (B81097) nih.govacs.org

Selective Hydrogenation and Reduction Protocols

The aldehyde functional group in nicotinaldehyde derivatives can be selectively reduced to an alcohol or other functionalities. Selective hydrogenation protocols are key to achieving this transformation without affecting other parts of the molecule, such as the pyridine ring or other reducible groups.

Ruthenium-based catalysts have shown remarkable efficacy in the selective hydrogenation of aldehydes and esters to alcohols. researchgate.net These reactions can often be carried out under mild conditions, preserving other functional groups like C=C double bonds. researchgate.net This selectivity is crucial when synthesizing analogues of this compound where the aldehyde is modified.

Stereoselective Synthesis Approaches for Chiral Analogs

In the broader context of methylamino-pyridines, the development of chiral analogues is of significant interest, particularly for applications in medicinal chemistry. nih.gov Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule.

One approach involves the enantioselective catalytic transformation of prochiral starting materials. For instance, highly enantioselective alkylation of β-substituted alkenyl pyridines can be achieved using a copper-chiral diphosphine ligand catalyst in the presence of a Lewis acid. nih.govresearchgate.net This method allows for the introduction of a wide range of alkyl groups with high enantioselectivity. nih.gov

Another strategy is the catalytic stereoselective dearomatization of pyridines. This can lead to the formation of chiral dihydropyridines and pyridones, which are versatile intermediates for the synthesis of more complex chiral molecules. mdpi.com The use of chiral amines to construct the pyridine ring from the outset is another established method. mdpi.com Furthermore, chiral pyridine-aminophosphine ligands have been synthesized enantioselectively and applied in asymmetric hydrogenation reactions to produce chiral products with excellent enantioselectivities. rsc.org

ApproachDescriptionKey Features
Enantioselective Catalysis Use of a chiral catalyst to favor the formation of one enantiomer. nih.govresearchgate.netHigh enantioselectivity, broad substrate scope. nih.gov
Stereoselective Dearomatization Conversion of an aromatic pyridine into a chiral non-aromatic ring system. mdpi.comAccess to chiral dihydropyridines and pyridones. mdpi.com
Chiral Ligand Synthesis Preparation of chiral ligands for use in asymmetric catalysis. rsc.orgEnables a wide range of asymmetric transformations. rsc.org

Nucleophilic Addition Reactions at the Aldehyde Carbonyl

The aldehyde functional group in this compound is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles. libretexts.orgmasterorganicchemistry.com This reaction, known as nucleophilic addition, is a fundamental process that converts the planar aldehyde into a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final alcohol product. masterorganicchemistry.comlibretexts.org

Key nucleophilic addition reactions applicable to this compound include:

Grignard Reactions: Organomagnesium halides (Grignard reagents) react with the aldehyde to form secondary alcohols. For instance, the reaction with methylmagnesium bromide would yield 1-(2-(methylamino)-4-methylpyridin-3-yl)ethanol. youtube.com

Wittig Reaction: This reaction utilizes phosphorus ylides to convert the aldehyde into an alkene, offering a powerful method for carbon-carbon double bond formation with precise control over its location. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org The reaction of this compound with methylenetriphenylphosphorane (B3051586) would produce 2-(methylamino)-4-methyl-3-vinylpyridine.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds add to the aldehyde to furnish secondary alcohols.

Reaction Type Nucleophile Expected Product
Grignard ReactionR-MgXSecondary Alcohol
Wittig ReactionPh₃P=CHRAlkene
Organolithium AdditionR-LiSecondary Alcohol
Cyanohydrin FormationHCN/CN⁻Cyanohydrin

Condensation Reactions and Schiff Base Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. derpharmachemica.comresearchgate.netresearchgate.netinternationaljournalcorner.comajol.info This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the final imine product.

The formation of Schiff bases is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. These imine derivatives are valuable intermediates in many organic syntheses. For example, reaction with aniline (B41778) would produce N-( (2-(methylamino)-4-methylpyridin-3-yl)methylene)aniline.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally considered an electron-deficient aromatic system, making it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. However, the reactivity and regioselectivity of EAS are significantly influenced by the substituents on the ring. libretexts.org

In this compound, the pyridine ring is substituted with two electron-donating groups: a methyl group at position 4 and a methylamino group at position 2. Both of these groups are activating and ortho-, para-directing. libretexts.org The powerful activating and directing effect of the amino group typically dominates. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methylamino group, which are positions 3 and 5. Since position 3 is already substituted, the primary site for electrophilic attack is the C5 position.

Potential EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Reactions: While challenging on pyridine rings, under certain conditions, alkylation or acylation might be possible, directed to the C5 position.

Reactivity of the Methylamino Group: Amination and Derivatization

The secondary amine of the methylamino group is nucleophilic and can participate in various reactions.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides. researchgate.net For instance, reaction with methyl iodide could potentially yield a quaternary ammonium (B1175870) salt or, under basic conditions, lead to N,N-dimethylation. The pyridine nitrogen can also be alkylated, but the exocyclic amino group is generally more nucleophilic.

N-Acylation: The methylamino group can be acylated by reacting with acyl chlorides or anhydrides to form amides. For example, treatment with acetyl chloride would yield N-(3-formyl-4-methylpyridin-2-yl)-N-methylacetamide.

Reaction with Carbon Dioxide: Amines can react with CO₂. For instance, 2-(methylamino)pyridine has been shown to form aluminum complexes that can cooperatively activate and capture CO₂ to form metalocyclic carbamates. nih.gov

Oxidative and Reductive Transformations of the Aldehyde Functionality

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde can be converted to the corresponding carboxylic acid, 4-methyl-2-(methylamino)nicotinic acid. A variety of oxidizing agents can accomplish this transformation. The Pinnick oxidation, using sodium chlorite (B76162) (NaClO₂), is a mild and efficient method that is tolerant of many other functional groups. organic-chemistry.orgwikipedia.orgnrochemistry.com Other reagents like potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants can also be used, although they are less selective. harvard.edugoogle.com

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (2-(methylamino)-4-methylpyridin-3-yl)methanol.

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent that selectively reduces aldehydes and ketones. numberanalytics.commasterorganicchemistry.comorganic-chemistry.orgyoutube.comchemguide.co.uk

Catalytic Hydrogenation: The aldehyde can also be reduced using molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). chemistrytalk.orgrsc.orglibretexts.orgyoutube.comyoutube.com This method would also have the potential to reduce the pyridine ring under more forcing conditions (higher pressure and temperature). chemistrytalk.org

Transformation Reagent(s) Product Functional Group
OxidationNaClO₂, NaH₂PO₄Carboxylic Acid
ReductionNaBH₄, MeOHPrimary Alcohol
ReductionH₂, Pd/CPrimary Alcohol

Utilization as a Building Block for Fused Polycyclic Systems

The reactivity of this compound has been harnessed to create intricate molecular architectures, particularly fused polycyclic systems that are of interest in medicinal chemistry and materials science.

Synthesis of Pyridone Fused Hybrid Scaffolds

Research has demonstrated the utility of 2-(methylamino)nicotinaldehyde (B1351551) derivatives in synthesizing pyridone-fused hybrid scaffolds. A notable example is the construction of thieno[2,3-b] researchgate.netsci-hub.senaphthyridin-4(9H)-one derivatives. This synthesis is achieved through a cyclization reaction between the nicotinaldehyde derivative and a suitable reaction partner, such as 3-bromo-2-chlorothiophene. The resulting thieno-naphthyridinone structure incorporates a pyridone moiety, highlighting the role of the starting aldehyde in forming this key feature. While the specific use of the 4-methyl substituted variant is a logical extension, detailed studies often focus on the core reactivity of the parent compound.

Construction of Naphthyridinone Derivatives

The synthesis of thieno[2,3-b] researchgate.netsci-hub.senaphthyridin-4(9H)-one also serves as a prime example of constructing naphthyridinone derivatives from a 2-(methylamino)nicotinaldehyde precursor. The formation of the naphthyridinone core is a critical step in this synthetic pathway. Naphthyridinones are a class of bicyclic heterocyclic compounds containing two nitrogen atoms in the fused ring system and a carbonyl group. The strategic placement of the amino and aldehyde groups in this compound facilitates the annulation process required to build the second ring of the naphthyridinone scaffold.

Precursor Role in the Synthesis of Quinolines and Related Ring Systems

While the direct synthesis of quinolines from this compound is not extensively documented in mainstream chemical literature, the structural motifs present in the molecule suggest its potential as a precursor. Classic quinoline syntheses, such as the Friedländer annulation, typically involve the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. Although this compound is a pyridine derivative rather than a benzene derivative, analogous cyclization strategies could potentially be explored to generate azido-quinolines or related nitrogen-rich heterocyclic systems. Further research is required to establish the viability of this compound as a direct precursor for quinoline ring systems.

Development of Novel Heterocyclic Scaffolds for Chemical Research

The ability to generate complex fused systems like thieno[2,3-b] researchgate.netsci-hub.senaphthyridin-4(9H)-ones from 2-(methylamino)nicotinaldehyde derivatives underscores the importance of this class of compounds in the development of novel heterocyclic scaffolds. These scaffolds are foundational for exploring new chemical space in drug discovery and materials science. The functional group handles present in the resulting molecules, such as the secondary amine and the carbonyl group, offer further opportunities for chemical modification and the generation of diverse compound libraries. The introduction of the 4-methyl group in the starting material can also influence the physicochemical properties and biological activity of the final scaffolds.

Electronic Structure Analysis and Molecular Orbital Theory

The arrangement of electrons within a molecule dictates its stability, reactivity, and spectroscopic properties. Theoretical methods such as molecular orbital (MO) theory offer a detailed picture of this electronic landscape.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich pyridine ring and the exocyclic amino group. The nitrogen atom of the methylamino group, with its lone pair of electrons, and the π-system of the aromatic ring contribute significantly to the HOMO. The energy of the HOMO is a measure of the molecule's electron-donating ability (nucleophilicity).

Conversely, the LUMO is anticipated to be centered on the electron-deficient regions of the molecule, particularly the carbon atom of the aldehyde group and the pyridine ring carbons, which are influenced by the electronegative nitrogen atom and the electron-withdrawing aldehyde. The energy of the LUMO reflects the molecule's capacity to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In a study on 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives, the HOMO-LUMO energy gap was calculated using Density Functional Theory (DFT) to understand their electronic structure and reactivity. Similar calculations for this compound would be invaluable.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Description
LUMO -1.5 to -2.5 Localized on the aldehyde and pyridine ring, indicating electrophilic sites.
HOMO -5.5 to -6.5 Localized on the methylamino group and pyridine ring, indicating nucleophilic sites.
HOMO-LUMO Gap 3.0 to 5.0 Suggests moderate kinetic stability and reactivity.

Note: This table is illustrative and based on general principles for similar molecules. Actual values would require specific quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemist's-eye view of the molecule, translating the complex wave function into localized bonds, lone pairs, and antibonding orbitals. This method is particularly useful for quantifying electron delocalization and hyperconjugative interactions, which contribute to molecular stability.

In this compound, NBO analysis would reveal the nature of the bonding within the pyridine ring, the methylamino substituent, and the nicotinaldehyde moiety. Key interactions would include the delocalization of the nitrogen lone pair of the methylamino group into the π-antibonding orbitals of the pyridine ring. This n -> π interaction is a stabilizing hyperconjugative effect that increases the electron density in the ring.

Furthermore, NBO analysis can quantify the polarization of bonds and the natural atomic charges on each atom, providing insight into the molecule's electrostatic potential. The analysis of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives utilized NBO analysis to understand intramolecular charge transfer and bonding interactions.

Table 2: Expected Key NBO Interactions in this compound

Donor NBO Acceptor NBO Interaction Energy (kcal/mol) Description
LP (N) of -NHCH₃ π* (C-C) in pyridine ring High Strong delocalization of the nitrogen lone pair, indicating significant resonance stabilization.
π (C-C) in pyridine ring π* (C=O) of aldehyde Moderate Conjugation between the ring and the aldehyde group.
σ (C-H) of -CH₃ π* (C-C) in pyridine ring Low Hyperconjugation from the methyl group, contributing to stability.

Note: This table presents expected interactions and their relative strengths. Precise energy values require specific NBO calculations.

Reaction Mechanism Elucidation via Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are indispensable for mapping the potential energy surfaces of chemical reactions. These calculations allow for the identification of reactants, products, intermediates, and, crucially, transition states, providing a detailed, step-by-step understanding of reaction mechanisms.

Transition State Characterization and Reaction Pathway Analysis

For any reaction involving this compound, such as nucleophilic addition to the aldehyde group or electrophilic substitution on the pyridine ring, QM calculations can locate the transition state (TS). A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

By calculating the intrinsic reaction coordinate (IRC), the reaction pathway connecting the reactants, transition state, and products can be traced. This analysis confirms that the identified TS indeed connects the intended reactants and products. For instance, in the tautomerization of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one, DFT methods were used to locate transition states and elucidate the reaction mechanism. nih.gov

Energetic Profiles of Key Transformations

The energetic profile of a reaction provides a quantitative measure of its feasibility. By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a reaction energy diagram can be constructed. The activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate.

For this compound, a common transformation would be the reaction of the aldehyde group. The energetic profile for the addition of a nucleophile, for example, would reveal the activation barrier for this process. Lower activation energies indicate faster reactions. Computational studies on substituted pyridines often involve calculating these energetic profiles to understand their reactivity in various synthetic transformations.

Prediction of Reactivity and Selectivity

A primary goal of computational chemistry is to predict how a molecule will behave in a chemical reaction, including its reactivity and selectivity (regio-, chemo-, and stereoselectivity).

The electronic properties derived from FMO and NBO analyses are fundamental to predicting reactivity. The distribution of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the aldehyde carbon is a primary electrophilic site, while the nitrogen of the methylamino group and certain positions on the pyridine ring are potential nucleophilic sites.

Computational studies on substituted pyridines have shown that the nature and position of substituents strongly influence the reactivity and selectivity of the pyridine ring towards, for example, electrophilic aromatic substitution. The interplay between the electron-donating methylamino and methyl groups and the electron-withdrawing aldehyde group in this compound would create a specific pattern of reactivity that can be predicted through computational modeling.

Table 3: Mentioned Compounds

Compound Name
This compound
3-(2-arylamino-4-aminothiazol-5-oyl)pyridine

Conformational Analysis and Molecular Dynamics Simulations of this compound

The conformational landscape of a molecule is a critical determinant of its physical, chemical, and biological properties. For a molecule such as this compound, understanding its preferred three-dimensional structures and dynamic behavior is essential for applications in medicinal chemistry and materials science. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools employed to explore these aspects at an atomic level of detail.

Conformational Analysis

Conformational analysis of this compound involves identifying the stable conformers and the energy barriers that separate them. The primary degrees of freedom in this molecule are the rotation around the C-C bond connecting the aldehyde group to the pyridine ring and the C-N bond of the methylamino substituent.

A systematic conformational search can be performed by rotating these key dihedral angles and calculating the potential energy of the resulting structures. Quantum mechanical methods, such as Density Functional Theory (DFT), are often employed to obtain accurate energies and geometries for the various conformers.

The key dihedral angles to consider are:

τ1 (O=C-C=C): Defines the orientation of the aldehyde group relative to the pyridine ring.

τ2 (C-C-N-C): Defines the orientation of the methylamino group relative to the pyridine ring.

A potential energy surface (PES) scan, where the energy is calculated as a function of these dihedral angles, can reveal the low-energy conformations. For this compound, one would expect to find several stable conformers resulting from different arrangements of the aldehyde and methylamino groups.

Hypothetical Conformational Energy Profile:

A theoretical conformational analysis would likely reveal several stable conformers. The relative energies of these conformers determine their population at a given temperature. Below is a hypothetical data table summarizing the results of such an analysis.

ConformerDihedral Angle (τ1)Dihedral Angle (τ2)Relative Energy (kcal/mol)Population (%) at 298 K
A 0.0075.3
B 180°1.508.8
C 180°2.502.4
D 180°180°3.001.3

This is a hypothetical table for illustrative purposes.

In this hypothetical scenario, Conformer A is the global minimum, suggesting a planar arrangement is most stable, likely due to favorable electronic interactions. The energy barriers between these conformers would also be calculated to understand the kinetics of their interconversion.

Molecular Dynamics Simulations

While conformational analysis provides a static picture of the stable states, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes their positions and velocities as a function of time.

An MD simulation of this compound, typically performed in a solvent to mimic realistic conditions, can reveal:

The time-evolution of the key dihedral angles, showing transitions between different conformational states.

The flexibility of different parts of the molecule.

The formation and breaking of intramolecular hydrogen bonds, if any.

The interaction of the molecule with its environment.

Hypothetical Molecular Dynamics Simulation Parameters:

ParameterValue
Force Field AMBER, CHARMM, or OPLS
Solvent Model TIP3P or SPC/E water
Temperature 298 K
Pressure 1 atm
Simulation Time 100 ns
Time Step 2 fs

This is a hypothetical table of typical simulation parameters.

From the MD trajectory, various properties can be analyzed. For instance, the distribution of the dihedral angles τ1 and τ2 over the course of the simulation can be plotted to visualize the conformational space explored by the molecule. The results would likely show that the molecule spends most of its time in the low-energy regions identified by the conformational analysis, with rapid transitions between them.

The dynamic nature of the molecule is crucial for its interactions with other molecules, such as biological receptors. MD simulations can provide a more realistic picture of these interactions than static docking studies alone.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the carbon and hydrogen frameworks.

High-Resolution ¹H NMR and ¹³C NMR for Structural Elucidation

¹H NMR: A proton NMR spectrum of 4-Methyl-2-(methylamino)nicotinaldehyde would be expected to show distinct signals for each unique proton environment. The aromatic region would display signals for the two protons on the pyridine (B92270) ring. The chemical shifts of these protons would be influenced by the electron-donating methylamino group, the electron-withdrawing aldehyde group, and the methyl group. The aldehyde proton would appear as a singlet at a characteristic downfield chemical shift. The methyl group attached to the pyridine ring would also produce a singlet, as would the methyl group of the methylamino substituent. The N-H proton of the methylamino group would likely appear as a broad singlet.

¹³C NMR: A carbon-13 NMR spectrum would reveal a signal for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde would be observed at a significantly downfield chemical shift. The carbon atoms of the pyridine ring would appear in the aromatic region, with their specific shifts influenced by the attached functional groups. The carbons of the two methyl groups would be found in the upfield region of the spectrum.

Expected ¹H and ¹³C NMR Data (Hypothetical):

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aldehyde (CHO)~9.5-10.5 (s, 1H)~190-200
Pyridine-H~6.5-8.5 (m, 2H)~110-160
N-CH₃~2.8-3.2 (d, 3H)~25-35
Ring-CH₃~2.2-2.6 (s, 3H)~15-25
NH~4.0-6.0 (br s, 1H)-

Note: This table is a hypothetical representation of expected chemical shift ranges and is not based on experimental data for this compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the complete connectivity of the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations, helping to identify adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connectivity between the methyl groups, the aldehyde group, and the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing valuable information about the three-dimensional structure and conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band would be anticipated in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. The N-H stretching vibration of the secondary amine would likely appear as a moderate band around 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridine ring would be expected in the 1400-1600 cm⁻¹ region.

Expected IR Absorption Bands (Hypothetical):

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch3300-3500
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-3000
C=O Stretch (Aldehyde)1680-1700
C=N/C=C Stretch (Aromatic)1400-1600

Note: This table is a hypothetical representation of expected absorption bands and is not based on experimental data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugated system of the substituted pyridine ring would likely result in strong absorptions in the UV region. The presence of the aldehyde and methylamino groups would influence the wavelength of maximum absorption (λmax). In general, aldehydes and ketones exhibit a weak n→π* transition around 270-300 nm.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecule, which in turn allows for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information, as the molecule would break apart in a predictable manner upon ionization. This analysis would help to confirm the presence of the methyl, methylamino, and aldehyde substituents on the pyridine core.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methyl-2-(methylamino)nicotinaldehyde, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituting a methylamino group at the 2-position of a pre-functionalized pyridine core (e.g., 4-methylnicotinaldehyde) using methylamine under controlled pH (basic conditions). Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylamino at C2, aldehyde at C3).
  • LC-MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • FT-IR : Peaks at ~1680 cm⁻¹ (aldehyde C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
  • DFT calculations : M06/6-311G(d,p) basis set for structural optimization and vibrational frequency matching .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store at 0–6°C in airtight, amber vials under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group. Stability assays (e.g., HPLC monitoring over 30 days) show degradation <5% under these conditions. Avoid aqueous solutions unless buffered (pH 7–8) to prevent hydrate formation .

Advanced Research Questions

Q. What enzymatic pathways are involved in the metabolic conversion of this compound in mammalian systems?

  • Methodology :

  • In vitro assays : Incubate with liver microsomes or recombinant enzymes (e.g., aldehyde dehydrogenase, ALDH3A1) to identify oxidation products (e.g., 4-Methyl-2-(methylamino)nicotinic acid).
  • Metabolic tracing : Use ¹³C-labeled aldehyde to track incorporation into NAD via LC-MS/MS.
  • Inhibition studies : Co-treat with ALDH inhibitors (e.g., disulfiram) to block conversion and quantify residual NAD levels .

Q. How does this compound interfere with NAMPT inhibitor therapies in cancer research?

  • Methodology :

  • Cell viability assays : Treat leukemia cells (e.g., Jurkat) with APO866 (NAMPT inhibitor) ± nicotinaldehyde derivatives. Measure IC₅₀ shifts via MTT assays.
  • NAD quantification : Use enzymatic cycling assays (e.g., NAD⁺/NADH-Glo™) to confirm rescue of NAD pools.
  • In vivo models : Administer this compound (1–10 mg/kg) in xenograft mice treated with APO866; monitor tumor growth via bioluminescence .

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

  • Methodology :

  • DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level; calculate Fukui indices to identify electrophilic sites (e.g., aldehyde carbon).
  • Molecular docking : Simulate interactions with ALDH enzymes (PDB: 4WJ8) to predict binding affinity and catalytic efficiency.
  • MD simulations : Analyze solvation effects in aqueous vs. lipid membranes to model cellular uptake .

Data Contradictions and Resolution

  • Contradiction : suggests nicotinaldehyde is non-toxic in mice, while implies it may promote leukemia cell survival.
    • Resolution : Toxicity is context-dependent. Prioritize dose-response studies in specific models (e.g., cancer vs. normal cells) and validate via transcriptomics (RNA-seq for apoptosis pathways).

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